6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde
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Overview
Description
The compound “6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, or coupling reactions . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring substituted with a benzyloxy group at the 6-position, a methyl group at the 5-position, and a formyl group at the 3-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the aldehyde group might be involved in nucleophilic addition reactions or could be reduced to an alcohol. The benzyloxy group might undergo cleavage under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors influencing these properties include the presence of polar groups, the molecular size and shape, and the overall charge distribution .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on pyridine derivatives often focuses on developing novel synthetic methodologies that enhance the efficiency and selectivity of chemical reactions. For example, the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines demonstrates the versatility of pyridine carbaldehydes in synthesizing biologically active molecules and pesticidal compounds (Gangadasu, Raju, & Rao, 2002). This work suggests that derivatives like "6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde" could serve as precursors in synthesizing a wide array of imines with potential biological and agricultural applications.
Catalysis and Material Science
The use of pyridine derivatives in catalysis and material science is another area of significant interest. For instance, nickel(II) chemistry with pyridine carbaldehydeoxime ligands has led to the isolation of new clusters with distinct magnetic properties, indicating the role of pyridine derivatives in synthesizing coordination compounds with potential applications in magnetic materials and catalysis (Escuer, Vlahopoulou, & Mautner, 2011).
Organic Synthesis and Medicinal Chemistry
In organic synthesis, pyridine carbaldehydes are valuable intermediates for constructing complex molecules. The synthesis of challenging pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes showcases the utility of pyridine derivatives in accessing a variety of aldehyde compounds, which are crucial in developing pharmaceuticals and advanced organic materials (Brooks et al., 2010).
Anticancer and Antiviral Research
The exploration of pyridine derivatives in anticancer and antiviral research highlights their potential therapeutic applications. Compounds synthesized from pyridine carbaldehydes have shown significant activity against various cancer cell lines, underscoring their importance in the development of new anticancer agents (Elsayed et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-6-phenylmethoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFXNUHBYMZNFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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